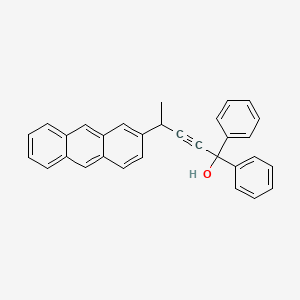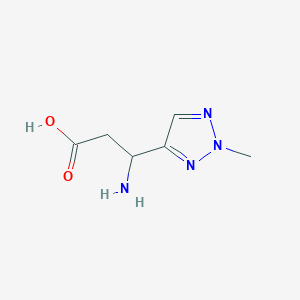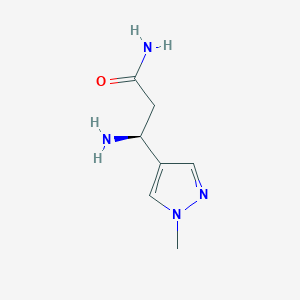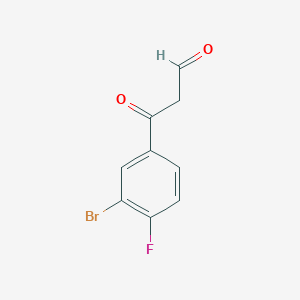
(2-Methoxy-5-methylthiophen-3-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-5-methylthiophen-3-yl)(phenyl)methanol is an organic compound with the molecular formula C12H14O2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both methoxy and methyl substituents on the thiophene ring, as well as a phenyl group attached to the methanol moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-methylthiophen-3-yl)(phenyl)methanol typically involves the reaction of 2-methoxy-5-methylthiophene with benzaldehyde under acidic or basic conditions. The reaction proceeds via a nucleophilic addition mechanism, where the thiophene derivative acts as a nucleophile attacking the carbonyl carbon of benzaldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-5-methylthiophen-3-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
(2-Methoxy-5-methylthiophen-3-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of (2-Methoxy-5-methylthiophen-3-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(2-Methoxy-5-methylthiophen-3-yl)methanol: Lacks the phenyl group, which may affect its reactivity and biological activity.
(2-Methoxy-5-methylthiophen-3-yl)(phenyl)ethanol: Contains an additional carbon in the alcohol moiety, potentially altering its physical and chemical properties.
(2-Methoxy-5-methylthiophen-3-yl)(phenyl)ketone:
Uniqueness
(2-Methoxy-5-methylthiophen-3-yl)(phenyl)methanol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. Its methoxy, methyl, and phenyl substituents, along with the thiophene ring, make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H14O2S |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
(2-methoxy-5-methylthiophen-3-yl)-phenylmethanol |
InChI |
InChI=1S/C13H14O2S/c1-9-8-11(13(15-2)16-9)12(14)10-6-4-3-5-7-10/h3-8,12,14H,1-2H3 |
InChI Key |
KYWNFVIRRVKAGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)OC)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


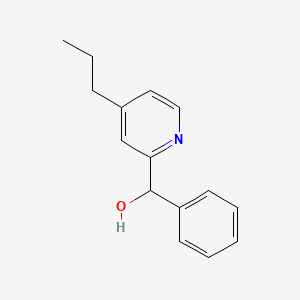
![5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B13081390.png)
![(1-Cyclopropylethyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B13081396.png)

![tert-Butyl 1'-benzylspiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B13081411.png)
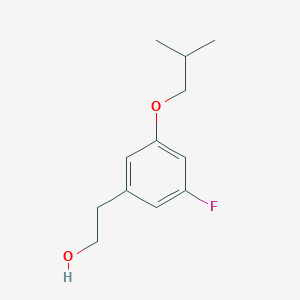


![(2-Propyl-5H,6H,7H,8H-imidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B13081443.png)

